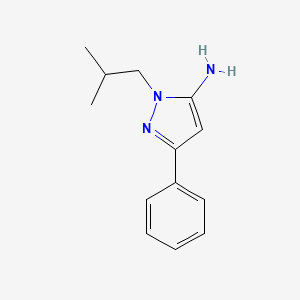
1-isobutyl-3-phenyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isobutyl-3-phenyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C13H17N3 . It is a derivative of pyrazole, a simple aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of 1-isobutyl-3-phenyl-1H-pyrazol-5-amine consists of a pyrazole ring attached to an isobutyl group and a phenyl group . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
1-Isobutyl-3-phenyl-1H-pyrazol-5-amine has a molecular weight of 215.29 . It has a density of 1.09g/cm3, a boiling point of 257.6ºC at 760mmHg, and a flash point of 109.6ºC .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives
1-Isobutyl-3-phenyl-1H-pyrazol-5-amine and its derivatives are used in the synthesis of various heterocyclic compounds. For instance, Yu et al. (2013) demonstrated a solvent-free synthesis method for 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. This method is efficient, environmentally benign, and suitable for large-scale synthesis, which is valuable in drug discovery contexts (Yu et al., 2013).
Antimicrobial Activities
Some derivatives of 1-Isobutyl-3-phenyl-1H-pyrazol-5-amine exhibit promising antimicrobial properties. Idrees et al. (2019) reported the synthesis of novel 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties. These compounds demonstrated significant antimicrobial activities against various bacterial strains (Idrees et al., 2019).
Dyeing Properties and Spectroscopic Studies
The derivatives of 1-Isobutyl-3-phenyl-1H-pyrazol-5-amine are also utilized in the development of dyes with dyeing and biological properties. Bagdatli and Ocal (2012) synthesized new heterocycles from 5-pyrazolones, which showed dyeing performance and potential biological activities (Bagdatli & Ocal, 2012).
Catalytic Applications
In catalysis, nanomagnetic catalysts incorporating pyrazole derivatives have been developed for efficient chemical synthesis. Afsar et al. (2018) designed a nanomagnetic catalyst for the synthesis of pyrazolo[3,4-b]-pyridine derivatives, highlighting the catalyst's efficiency and recyclability (Afsar et al., 2018).
X-ray Diffraction and DFT Studies
X-ray diffraction and density functional theory (DFT) studies on pyrazole derivatives provide insights into their molecular structure and reactivity. Szlachcic et al. (2020) analyzed pyrazole derivatives to understand the impact of intramolecular hydrogen bonding on their reactivity (Szlachcic et al., 2020).
Biological Activity Investigations
Further, pyrazole derivatives are explored for their biological activities. Pareek et al. (2015) synthesized substituted pyrazoles and isoxazoles, evaluating their anti-bacterial properties against various bacterial strains (Pareek et al., 2015).
Zukünftige Richtungen
Given the pharmacological potential of pyrazole derivatives, future research could focus on exploring the therapeutic applications of 1-isobutyl-3-phenyl-1H-pyrazol-5-amine. This could include in-depth studies of its antileishmanial and antimalarial activities, as well as investigations into other potential medicinal properties .
Eigenschaften
IUPAC Name |
2-(2-methylpropyl)-5-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10(2)9-16-13(14)8-12(15-16)11-6-4-3-5-7-11/h3-8,10H,9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMPZMNLZSBROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isobutyl-3-phenyl-1H-pyrazol-5-amine | |
CAS RN |
1365629-34-0 |
Source


|
| Record name | 2-(2-methylpropyl)-5-phenyl-2,3-dihydro-1H-pyrazol-3-imine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

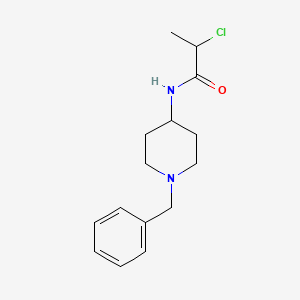
![Ethyl 2-(5-chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2640032.png)
![N-[(6-Tert-butyl-2-oxo-1H-pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2640033.png)

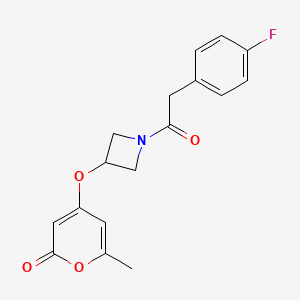
![(S)-2-(4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-5-YL)ethanol](/img/structure/B2640041.png)
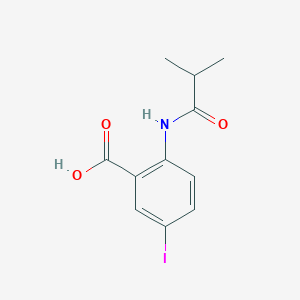
![5-ethoxy-2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2640043.png)
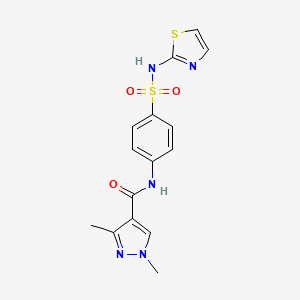
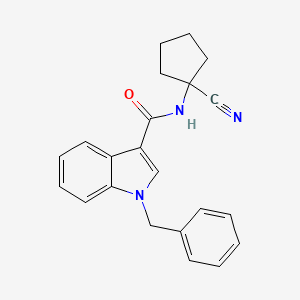
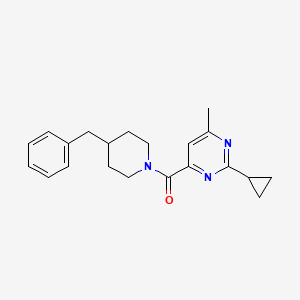
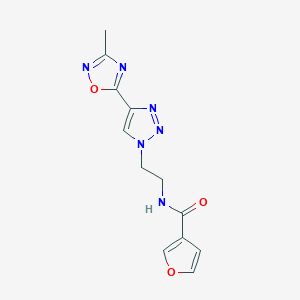
![Ethyl 2-[3-[(E)-3-quinolin-2-ylprop-2-enoyl]phenoxy]acetate](/img/structure/B2640052.png)
![(Z)-8-(3-phenylpropyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2640053.png)